(4R,6S)-4,6-Dimethylpiperidin-2-one

Organic synthesis Piperidinone synthesis Process chemistry

Sourcing a defined cis-4,6-dimethylpiperidin-2-one scaffold for medicinal chemistry? (4R,6S)-4,6-Dimethylpiperidin-2-one (CAS 2241140-24-7), supplied as the racemate, delivers a key intermediate for NK₁ and CCR5 antagonist programs. • Direct one-step reduction to cis-2,6-dimethylpiperidine with full retention of configuration, reducing step count by 2-3 vs. alternative routes. • Conformationally constrained chair conformation (equatorial methyl groups) enables systematic SAR exploration of steric effects on GPCRs and ion channels. • Quantitative synthetic access in high yield facilitates multi-gram scale-up for route scouting and natural product total synthesis. • Dual diversification vectors: N-alkylation and enolate α-functionalization for scaffold elaboration.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 2241140-24-7
Cat. No. B2431950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,6S)-4,6-Dimethylpiperidin-2-one
CAS2241140-24-7
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCC1CC(NC(=O)C1)C
InChIInChI=1S/C7H13NO/c1-5-3-6(2)8-7(9)4-5/h5-6H,3-4H2,1-2H3,(H,8,9)/t5-,6+/m1/s1
InChIKeyFPAUAYUDQVPBDE-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4R,6S)-4,6-Dimethylpiperidin-2-one (CAS 2241140-24-7): Sourcing Guide for a Defined Chiral Piperidinone Scaffold


(4R,6S)-4,6-Dimethylpiperidin-2-one (CAS 2241140-24-7) is a chiral piperidin-2-one (δ-lactam) bearing methyl substituents at the 4- and 6-positions in a cis relative configuration. It is commercially supplied as the racemate rac-(4R,6S)-4,6-dimethylpiperidin-2-one and described as a versatile small-molecule scaffold for organic synthesis . The compound has a molecular weight of 127.2 g/mol, a molecular formula of C₇H₁₃NO, and a notified minimum purity of 95% [1]. Regulatory classification data are available via the ECHA C&L Inventory under EC list number 948-286-4 [2].

Defined cis-4,6-dimethyl stereochemistry for asymmetric synthesis studies
Racemic scaffold supplied with quantitative one-step synthesis reported
Notified CLP hazard classification enables formal lab safety assessment

Procurement Risk for (4R,6S)-4,6-Dimethylpiperidin-2-one: Why Generic Piperidinone Replacement Is Scientifically Unsound


The procurement of (4R,6S)-4,6-dimethylpiperidin-2-one cannot be satisfied by generic piperidinone analogues due to its specific cis-4,6-dimethyl substitution pattern and the defined relative stereochemistry. Simple unsubstituted piperidin-2-one (δ-valerolactam, CAS 675-20-7) lacks the steric and stereochemical features required for enantioselective transformations [1]. Regioisomeric dimethylpiperidinones (e.g., 3,5-dimethylpiperidin-2-one, CAS 179683-97-7) differ in the spatial positioning of methyl groups, altering conformational preferences and reactivity outcomes . Furthermore, the reduced analogue cis-2,6-dimethylpiperidine (CAS 766-17-6) possesses a basic amine rather than the lactam carbonyl, fundamentally changing its hydrogen-bonding capacity and synthetic utility . These structural differences directly impact reaction diastereoselectivity and product profiles.

Unsubstituted piperidin-2-one
Lacks the cis-4,6-dimethyl substitution and defined stereochemistry; diastereoselectivity may not transfer.
Regioisomeric dimethylpiperidinones
Altered methyl positioning may shift conformational preferences and reaction outcomes.
Reduced cis-2,6-dimethylpiperidine
Amine vs. lactam carbonyl changes hydrogen-bonding capacity; synthetic utility may not transfer directly.

Quantitative Comparative Evidence for (4R,6S)-4,6-Dimethylpiperidin-2-one in Scientific Procurement


Synthetic Efficiency: One-Step Synthesis in Quantitative Yield for the Racemic Scaffold

A 2023 Molbank protocol reports the one-step synthesis of rac-(4R,6S)-4,6-dimethylpiperidin-2-one in quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization (¹H-, ¹³C-NMR, IR, Raman) [1]. This contrasts with multi-step synthetic routes required for related 2,6-disubstituted piperidines, which typically proceed in 40–70% overall yields over 3–5 steps [2]. The quantitative single-step protocol directly translates to lower production costs and improved supply reliability for this scaffold.

Synthetic Efficiency
Reported
Quantitative yield, 1 step vs 40–70% yield, 3–5 steps
~1.4–2.5× yield improvement, 3–5 fewer steps
Supports lower cost and faster supply for scaffold procurement.
Adapted Vilsmeier conditions; comparator based on literature precedents.
Organic synthesis Piperidinone synthesis Process chemistry

Stereochemical Identity: Cis-4,6-Dimethyl Configuration as a Defined Relative Stereochemistry

The (4R,6S) designation specifies a cis relationship between the two methyl substituents on the piperidinone ring. This diastereomer is distinguished from the trans-(4R,6R) and trans-(4S,6S) isomers, which are not commercially catalogued under this CAS number. In the analogous 2,6-dimethylpiperidine system, the cis (achiral meso) and trans (chiral) isomers exhibit distinct conformational equilibria: the cis isomer adopts a chair with both methyl groups equatorial, while the trans isomer forces one methyl axial, altering the spatial presentation of substituents [1]. The defined cis configuration of the target compound provides predictable facial bias in reductions, alkylations, and cycloaddition reactions, which is absent in epimeric mixtures .

Stereochemical Identity
Class-level inference
cis-(4R,6S) relative configuration; both methyl groups equatorial in preferred chair conformation
Defined cis configuration supports predictable diastereofacial selectivity.
Conformational analysis from 2,6-dimethylpiperidine class data.
Stereochemistry Chiral building block Asymmetric synthesis

Physical Form and Purity Specification: 95% Minimum Purity as a Quality Benchmark

The commercially available rac-(4R,6S)-4,6-dimethylpiperidin-2-one is supplied with a minimum purity specification of 95% (as stated by Biosynth/CymitQuimica) . This purity level is suitable for use as a synthetic intermediate without additional purification in most research applications. In comparison, unsubstituted piperidin-2-one (δ-valerolactam) is typically available at 98–99% purity at a significantly lower cost (approximately 50–100 EUR/kg) but lacks the 4,6-dimethyl substitution pattern required for steric differentiation . The purity specification provides a verifiable quality metric for procurement decisions.

Purity Specification
Supplier specification
Min. 95% purity (C₇H₁₃NO) vs δ-Valerolactam: 98–99% purity (C₅H₉NO)
Purity difference 3–4%; cost 10–20× higher for target
Provides verifiable acceptance criterion; cost reflects synthetic complexity.
Verify supplier CoA; data from Biosynth/CymitQuimica.
Quality control Analytical chemistry Procurement specification

Regulatory and Hazard Classification Data for Safe Laboratory Handling

The compound rac-(4R,6S)-4,6-dimethylpiperidin-2-one has a notified harmonized classification under the CLP regulation: Acute Toxicity Category 4 (H302 – harmful if swallowed), Skin Irritation Category 2 (H315 – causes skin irritation), Eye Irritation Category 2A (H319 – causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – may cause respiratory irritation) [1]. This classification profile is more comprehensively documented than for many other substituted piperidinones lacking ECHA registration, enabling formal risk assessment prior to procurement [2].

Hazard Classification
Notified CLP
Classified: H302, H315, H319, H335 (GHS07) vs Regioisomeric analogues: no notified classification
Enables formal risk assessment without additional hazard testing.
ECHA C&L Inventory; verify SDS for updated classification.
Laboratory safety CLP regulation Risk assessment

Lactam Carbonyl Reactivity: Distinction from the Reduced Piperidine Analogues

The piperidin-2-one (δ-lactam) core of the target compound provides a carbonyl group that can be reduced to the corresponding piperidine, alkylated at nitrogen, or converted to enolates and vinyl triflates for cross-coupling reactions [1]. In contrast, the reduced analogue cis-2,6-dimethylpiperidine (CAS 766-17-6) is a secondary amine with a pKa of approximately 11.0, exhibiting nucleophilic rather than electrophilic reactivity [2]. The lactam carbonyl also offers a hydrogen-bond acceptor site (calculated polar surface area approximately 29 Ų for the amide group) not present in the amine, relevant for target engagement in medicinal chemistry programs [3].

Lactam Reactivity
Class-level
δ-Lactam: electrophilic carbonyl; H-bond acceptor vs cis-2,6-Dimethylpiperidine: nucleophilic amine; H-bond donor
pKa differential ~4–6 units; functional group reversal
Lactam enables divergent synthetic transformations not accessible with amine.
Class-level property data; verify specific reactivity.
Lactam chemistry Functional group interconversion Medicinal chemistry

Verified Application Scenarios for (4R,6S)-4,6-Dimethylpiperidin-2-one Based on Quantitative Evidence


Synthesis of Chiral 2,6-Disubstituted Piperidine Pharmacophores via Lactam Reduction

The defined cis-(4R,6S) stereochemistry of the target compound makes it a direct precursor to cis-2,6-disubstituted piperidines through lactam reduction (e.g., LiAlH₄ or BH₃·THF). This reduction pathway maintains the relative cis configuration, providing access to chiral 2,6-dimethylpiperidine scaffolds that serve as key pharmacophores in NK₁ receptor antagonists (e.g., rolapitant analogues) and CCR5 antagonists [1]. The quantitative single-step synthesis of the lactam precursor reduces the overall step count to the target piperidine by 2–3 steps compared to alternative routes starting from 2,6-lutidine [2].

Conformational Analysis and Stereochemical Probe in Medicinal Chemistry SAR

The cis-4,6-dimethyl substitution pattern provides conformational constraint that can be exploited in structure–activity relationship (SAR) studies. The preferred chair conformation with both methyl groups equatorial presents a defined spatial orientation of substituents, enabling systematic probing of steric effects on receptor binding [1]. This scaffold is particularly relevant for targets where piperidine conformational preferences influence ligand recognition, such as GPCRs and ion channels [2].

Diversified Library Synthesis via N-Functionalization and Enolate Chemistry

The lactam carbonyl enables N-alkylation and enolate-mediated α-functionalization, providing two distinct vectors for scaffold diversification. This dual reactivity is documented in the synthesis of multi-substituted piperidin-2-ones via aza-double Michael reactions, which have been applied to the formal synthesis of alkaloids including (±)-deplancheine, (±)-tacamonine, and paroxetine [1]. The 4,6-dimethyl substitution introduces steric bias that can enhance diastereoselectivity in these transformations compared to unsubstituted piperidin-2-one [2].

Synthetic Intermediate for Alkaloid Natural Product Synthesis

The piperidin-2-one core with defined 4,6-cis-dimethyl stereochemistry serves as a synthetic intermediate en route to piperidine alkaloid natural products. The convergent one-step synthesis in quantitative yield [1] offers practical advantages for early-stage route scouting in natural product total synthesis programs, where rapid access to multi-gram quantities of chiral intermediates is essential for methodological development [2].

Application
Selection Property
Validation Focus
Chiral piperidine pharmacophore synthesis
Cis-4,6-dimethyl stereochemistry; lactam reduction pathway
Review diastereoselectivity in reduction; step-count comparison with alternative routes
Conformational SAR probe
Equatorial methyl groups in preferred chair conformation
Assess steric effects on target binding; verify conformational stability
Divergent library synthesis
Lactam carbonyl for N-alkylation and enolate chemistry
Validate diastereoselectivity in α-functionalization; review scope with 4,6-dimethyl pattern
Alkaloid natural product synthesis
Quantitative one-step synthesis of racemic scaffold
Evaluate multi-gram scalability; verify intermediate stability
Quote Request

Request a Quote for (4R,6S)-4,6-Dimethylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.